molecular formula C18H21N3O4S2 B2894129 N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 833430-25-4

N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2894129
CAS No.: 833430-25-4
M. Wt: 407.5
InChI Key: ZJAGVZJPHGIFDG-UHFFFAOYSA-N
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Description

N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S2 and its molecular weight is 407.5. The purity is usually 95%.
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Biological Activity

N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound's structure consists of a methanesulfonyl group attached to a pyrazole ring and a phenyl group. The IUPAC name is this compound, with the molecular formula C18H21N3O4S2C_{18}H_{21}N_{3}O_{4}S_{2} .

Synthesis Methodology

The synthesis typically involves multiple steps:

  • Formation of the Pyrazole Ring : The reaction of 2-methylphenylhydrazine with an appropriate diketone to create the pyrazole intermediate.
  • Introduction of the Methanesulfonyl Group : Reacting this intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
  • Coupling Reaction : Finally, coupling the intermediate with a phenyl derivative to yield the target compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, derivatives related to this compound have shown broad-spectrum antibacterial activity against various strains .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity TypeTarget OrganismInhibition Zone (mm)
5aAntibacterialE. coli15
5bAntifungalCandida albicans18
5kAntibacterialStaphylococcus aureus20

Anti-inflammatory Effects

Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting prostaglandin synthesis. Docking studies suggest that these compounds can effectively bind to human prostaglandin reductase (PTGR2), potentially leading to reduced inflammation .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that related pyrazole compounds showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria .
  • Molecular Docking Studies : Docking simulations indicated favorable binding interactions between the compound and PTGR2, suggesting its potential as an anti-inflammatory agent .
  • Toxicological Assessments : Preliminary toxicity assessments in zebrafish models indicated acceptable safety profiles for certain derivatives at specified concentrations, paving the way for further development as therapeutic agents .

Properties

IUPAC Name

N-[3-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-13-7-4-5-10-16(13)18-12-17(19-21(18)27(3,24)25)14-8-6-9-15(11-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAGVZJPHGIFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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